1-((3-Aminocyclobutyl)methyl)-3-propylurea
Description
1-((3-Aminocyclobutyl)methyl)-3-propylurea is a urea derivative characterized by a propyl group attached to one nitrogen atom and a (3-aminocyclobutyl)methyl substituent on the adjacent nitrogen. This compound is listed as a primary amine product by CymitQuimica but is currently discontinued, limiting its commercial availability . Its structural uniqueness positions it as a candidate for exploring urea-based scaffolds in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to rigid, small-ring systems.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-3-11-9(13)12-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |
InChI Key |
VIJLDANFNVOKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-propylurea typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the amino group: Amination reactions are employed to introduce the amino group onto the cyclobutyl ring.
Attachment of the methyl group: Alkylation reactions are used to attach the methyl group to the cyclobutyl ring.
Formation of the propylurea moiety: This involves the reaction of the intermediate compound with propyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of 1-((3-Aminocyclobutyl)methyl)-3-propylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Aminocyclobutyl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-((3-Aminocyclobutyl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a comparative analysis of 1-((3-Aminocyclobutyl)methyl)-3-propylurea with structurally or functionally related compounds:
Structural Analogs
Pharmacological and Functional Insights
- Adamantyl Derivatives (e.g., 1-(2-Adamantyl)-3-propylurea): Exhibit high melting points (>150°C) due to adamantyl’s rigidity and strong intermolecular interactions . Potential use in CNS-targeting drugs owing to lipophilicity and blood-brain barrier penetration.
- Sulfonylureas (e.g., Chlorpropamide): Act as oral hypoglycemics by stimulating insulin secretion. Unlike 1-((3-Aminocyclobutyl)methyl)-3-propylurea, sulfonyl groups confer metabolic stability but may increase toxicity risks .
Aromatic Ureas (e.g., 1-(3-Ethynylphenyl)-3-propylurea) :
- Cyano-Substituted Ureas (e.g., 1-(2-Cyanophenyl)-3-propylurea): Polar cyano groups improve aqueous solubility, critical for bioavailability . Contrasts with 1-((3-Aminocyclobutyl)methyl)-3-propylurea, where the amine may enhance solubility but introduce metabolic instability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
